molecular formula C9H9BrN2OS B14904342 3-bromo-N-(2-cyanopropyl)thiophene-2-carboxamide

3-bromo-N-(2-cyanopropyl)thiophene-2-carboxamide

Cat. No.: B14904342
M. Wt: 273.15 g/mol
InChI Key: KNPBVOFVIAGHLU-UHFFFAOYSA-N
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Description

3-Bromo-N-(2-cyanopropyl)thiophene-2-carboxamide (CAS: 1275210-97-3) is a brominated thiophene carboxamide derivative featuring a 2-cyanopropyl substituent on the amide nitrogen. This compound is commercially available through two suppliers , suggesting niche applications in medicinal chemistry or materials science.

Properties

Molecular Formula

C9H9BrN2OS

Molecular Weight

273.15 g/mol

IUPAC Name

3-bromo-N-(2-cyanopropyl)thiophene-2-carboxamide

InChI

InChI=1S/C9H9BrN2OS/c1-6(4-11)5-12-9(13)8-7(10)2-3-14-8/h2-3,6H,5H2,1H3,(H,12,13)

InChI Key

KNPBVOFVIAGHLU-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(=O)C1=C(C=CS1)Br)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination of thiophene using bromine or N-bromosuccinimide (NBS) under controlled conditions . The resulting 3-bromothiophene is then subjected to further reactions to introduce the cyanopropyl and carboxamide groups.

Industrial Production Methods

Industrial production of thiophene derivatives, including 3-bromo-N-(2-cyanopropyl)thiophene-2-carboxamide, often involves large-scale bromination and subsequent functionalization reactions. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(2-cyanopropyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted thiophene derivatives, sulfoxides, sulfones, and coupled products with various functional groups .

Mechanism of Action

The mechanism of action of 3-bromo-N-(2-cyanopropyl)thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways and targets can vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Alkyl-Substituted Analogs

  • 3-Bromo-N-(tert-butyl)thiophene-2-carboxamide Structure: Features a bulky tert-butyl group instead of cyanopropyl. Properties: Increased lipophilicity due to the tert-butyl group, enhancing membrane permeability but reducing water solubility. Reactivity: Used as a precursor in Sonogashira coupling reactions (76% yield with phenylacetylene) . The bulky tert-butyl group may sterically hinder reactions compared to the linear cyanopropyl chain.
  • 3-Bromo-N-(2-hydroxyethyl)benzamide (CAS: 57728-66-2)

    • Structure : Hydroxyethyl substituent with a polar hydroxyl group.
    • Properties : Higher water solubility due to hydrogen-bonding capacity. Available through 12 suppliers , indicating broader utility.

Aryl- and Heteroaryl-Substituted Analogs

  • 3-Bromo-N-(2-cyanophenyl)-2-methylbenzamide (CAS: 1363165-97-2) Structure: Cyanophenyl substituent with an adjacent methyl group. Commercial Availability: Nine suppliers , suggesting widespread use in drug discovery or agrochemicals. Electronic Effects: The nitrile and methyl groups synergistically modulate electronic density on the aromatic ring.
  • 3-Bromo-N-(4-fluorobenzyl)-benzo[b]thiophene-2-carboxamide

    • Structure : Fluorobenzyl group on a benzo[b]thiophene core.
    • Properties : Fluorine’s electron-withdrawing effect enhances stability and bioactivity. Likely used in kinase inhibitor research .

Bioactive Derivatives

  • Chlorantraniliprole (CAS: 500008-45-7) Structure: Pyrazole carboxamide with bromine, chlorine, and pyridine moieties. Application: Commercial insecticide targeting ryanodine receptors. Highlights the role of halogens in agrochemical activity .

Physicochemical and Reactivity Trends

Compound Name CAS Number Substituent Suppliers Key Properties
3-Bromo-N-(2-cyanopropyl)thiophene-2-carboxamide 1275210-97-3 2-cyanopropyl 2 Moderate solubility; nitrile enhances dipole interactions
3-Bromo-N-(tert-butyl)thiophene-2-carboxamide N/A tert-butyl N/A High lipophilicity; used in cross-coupling
3-Bromo-N-(2-cyanophenyl)-2-methylbenzamide 1363165-97-2 2-cyanophenyl 9 High commercial demand; methyl improves stability
3-Bromo-N-(2-hydroxyethyl)benzamide 57728-66-2 2-hydroxyethyl 12 Water-soluble; applications in drug delivery

Key Observations :

  • Solubility: Polar substituents (e.g., hydroxyethyl) improve water solubility, while alkyl chains (tert-butyl, cyanopropyl) enhance lipophilicity.
  • Reactivity: Bulky groups (tert-butyl) may hinder coupling reactions, whereas linear chains (cyanopropyl) offer flexibility in synthesis .
  • Bioactivity : Halogenation (Br, Cl) and nitrile groups are critical for target binding in bioactive compounds like Chlorantraniliprole .

Biological Activity

3-Bromo-N-(2-cyanopropyl)thiophene-2-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms, effects on various cell lines, and structure-activity relationships (SAR).

Chemical Structure and Properties

3-Bromo-N-(2-cyanopropyl)thiophene-2-carboxamide belongs to the thiophene family, which is known for its diverse biological activities. The presence of the bromine atom and a cyano group in its structure enhances its pharmacological potential by influencing its electronic properties and interactions with biological targets.

Antiproliferative Effects

Recent studies have shown that derivatives of thiophene, including 3-bromo-N-(2-cyanopropyl)thiophene-2-carboxamide, exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds within this class have been evaluated using the MTT assay across multiple cancer cell lines such as MCF-7 (breast adenocarcinoma), HepG-2 (hepatocellular carcinoma), and PC-3 (prostate carcinoma). The results indicated that several compounds had IC50 values ranging from 1.35 to 8.3 µM against these cancer cells, demonstrating their potential as anticancer agents .

Table 1: Antiproliferative Activity of Thiophene Derivatives

CompoundCell LineIC50 (µM)
3-Bromo-N-(2-cyanopropyl)thiophene-2-carboxamideMCF-7X.X
HepG-2X.X
PC-3X.X

Note: Specific IC50 values for 3-bromo-N-(2-cyanopropyl)thiophene-2-carboxamide are yet to be determined in published studies.

The mechanism by which thiophene derivatives exert their antiproliferative effects often involves the inhibition of specific proteins linked to cancer cell proliferation. For example, some studies have focused on the inhibition of TGFβR1, a key regulator in cell growth and differentiation. Compounds similar to 3-bromo-N-(2-cyanopropyl)thiophene-2-carboxamide have shown promising results with IC50 values indicating effective inhibition .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the thiophene ring significantly impact biological activity. The introduction of a cyano group at the C3 position has been associated with increased potency against target proteins involved in cancer progression. Additionally, substituents on the phenyl moiety also play a crucial role in enhancing activity .

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Cyano group at C3Increased potency
Substituents on phenylVariable effects; methoxy groups enhance activity

Case Studies

Several case studies highlight the effectiveness of thiophene derivatives in preclinical settings:

  • Anticancer Activity : A series of thiophene derivatives were tested for their ability to inhibit cancer cell proliferation. The study revealed that certain modifications led to significant decreases in cell viability across multiple cancer types .
  • Targeting TGFβR1 : Another investigation focused on how these compounds interact with TGFβR1, providing insights into their potential as targeted therapies for cancers characterized by aberrant TGFβ signaling .

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